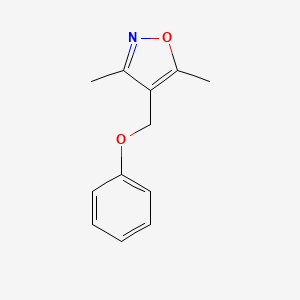

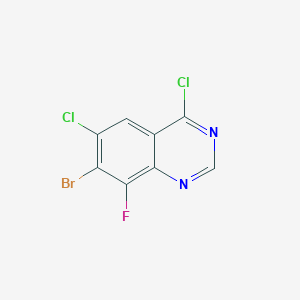

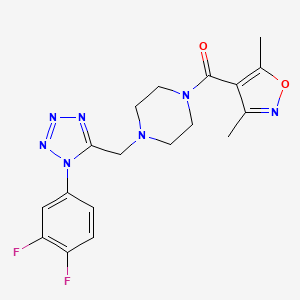

![molecular formula C11H9BrN2S B2815101 2-[(3-Bromobenzyl)sulfanyl]pyrimidine CAS No. 884149-78-4](/img/structure/B2815101.png)

2-[(3-Bromobenzyl)sulfanyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(3-Bromobenzyl)sulfanyl]pyrimidine” is a chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as drug discovery, organic synthesis, and molecular biology studies. It has a molecular weight of 281.18 .

Synthesis Analysis

Pyrimidines, including “this compound”, can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C11H9BrN2S/c12-10-4-1-3-9 (7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 .Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .科学的研究の応用

Synthesis and Chemical Properties

Sulfanyl pyrimidines are synthesized through various chemical reactions, often involving the reaction of certain precursors with bromobenzyl derivatives to yield compounds with potential biological activities. For instance, the synthesis of sulfanyl pyrimidine derivatives can be achieved by reacting compounds with phenacyl bromide, methyl phenacyl bromide, or nitrophenacyl bromide, leading to derivatives with potential antimicrobial, antiviral, anticancer, and other biological activities (Bassyouni & Fathalla, 2013). Similarly, novel synthesis methods have been developed for pyrimidine fused quinolines, showcasing the chemical versatility of sulfanyl pyrimidines (Panday et al., 2018).

Biological Activities

Sulfanyl pyrimidines exhibit a wide range of biological activities. New derivatives have been synthesized and shown to possess virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV), highlighting their potential in antiviral therapy (Novikov et al., 2004). In another study, sulfonamide derivatives containing pyrimidine moieties were found to be active inhibitors of carbonic anhydrase isozymes, suggesting their use in treating diseases where these enzymes are implicated (Gokcen et al., 2016).

Potential in Photodynamic Therapy

Sulfanyl porphyrazines, a class of compounds related to sulfanyl pyrimidines, have been evaluated for their potential in photodynamic therapy (PDT) against cancer. These compounds, characterized by their unique self-assembly and optical properties, have shown high activity when incorporated into cationic liposomes, offering a promising approach for cancer treatment (Piskorz et al., 2017).

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives have also been explored. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes exhibited significant antioxidant activity in vitro, further expanding the potential applications of sulfanyl pyrimidine derivatives in therapeutic contexts (Rani et al., 2012).

作用機序

Target of Action

Pyrimidines, in general, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain inflammatory mediators . This interaction results in the suppression of inflammation.

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidines, it can be inferred that they may affect the pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may result in the suppression of inflammation at the molecular and cellular levels .

Safety and Hazards

将来の方向性

While specific future directions for “2-[(3-Bromobenzyl)sulfanyl]pyrimidine” are not mentioned in the search results, pyrimidines in general have been suggested for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化学分析

Biochemical Properties

Given its structural similarity to other pyrimidine derivatives, it may interact with enzymes, proteins, and other biomolecules in a manner similar to these compounds . The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, van der Waals forces, or covalent bonding .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Given its structural features, 2-[(3-Bromobenzyl)sulfanyl]pyrimidine may similarly affect these cellular processes.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Metabolic Pathways

Given its pyrimidine structure, it may be involved in pathways related to nucleotide metabolism

特性

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVSOBLYWCIBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884149-78-4 |

Source

|

| Record name | 2-{[(3-bromophenyl)methyl]sulfanyl}pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

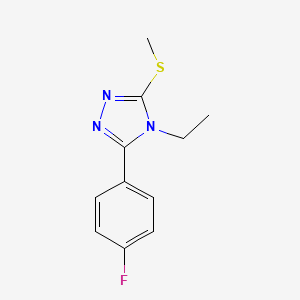

![4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2815026.png)

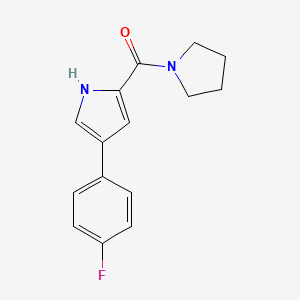

![2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2815028.png)

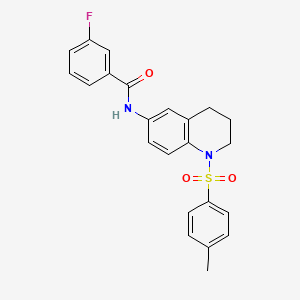

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)

![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)